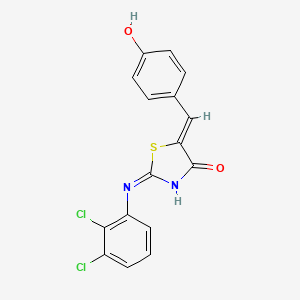

(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2S/c17-11-2-1-3-12(14(11)18)19-16-20-15(22)13(23-16)8-9-4-6-10(21)7-5-9/h1-8,21H,(H,19,20,22)/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSRAXNTPSBJMT-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one typically involves the condensation of 2,3-dichloroaniline with 4-hydroxybenzaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. In a recent study, several thiazole-integrated compounds were synthesized and tested against various cancer cell lines. Notably, one compound exhibited significant cytotoxicity with an IC50 value of 2.01 µM against the HT29 colorectal cancer cell line, indicating promising anticancer activity due to structural modifications like the presence of a dichlorophenyl group .

Anticonvulsant Properties

Research has shown that thiazole derivatives can possess anticonvulsant properties. For instance, a related thiazole compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models, suggesting its potential for treating seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole compounds is crucial for optimizing their pharmacological profiles. The presence of specific functional groups significantly influences their biological activities:

- Dichlorophenyl Group : Enhances anticancer activity.

- Hydroxy Group : Contributes to improved solubility and bioavailability.

A systematic SAR analysis has revealed that modifications at the 4-position of the benzylidene moiety can lead to enhanced activity against various cancer cell lines .

Synthesis and Characterization

The synthesis of (Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one typically involves multi-step organic reactions including condensation and cyclization techniques. For example:

- Condensation Reaction : The initial step involves reacting 2-amino-4-(2,3-dichlorophenyl)thiazole with appropriate aldehydes to form the thiazolyl-benzylidene derivative.

- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized a series of thiazole derivatives and evaluated their cytotoxic effects on human glioblastoma cells. The compound this compound was among those tested, showing promising results against several cancer cell lines with IC50 values ranging from 10 to 30 µM .

Case Study 2: Anticonvulsant Effects

Another investigation focused on the anticonvulsant effects of thiazole derivatives. The study found that certain modifications in the thiazole structure led to enhanced effectiveness in preventing seizures in animal models, highlighting the therapeutic potential of compounds like this compound .

Mechanism of Action

The mechanism of action of (Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Key Findings :

- Chlorine substituents at the benzylidene position (e.g., 6j, 6i) significantly enhance antitubercular potency compared to unsubstituted benzylidene (6a) .

Tyrosinase Inhibition

Tyrosinase inhibition is another critical activity observed in thiazol-4(5H)-one derivatives. Notable examples include:

Key Findings :

- Hydroxyl and methoxy groups on the benzylidene ring (e.g., compound 8 ) drastically improve tyrosinase inhibition, outperforming kojic acid by >100-fold .

Antioxidant and Antimelanogenic Effects

Compounds with hydroxyl or methoxy substituents demonstrate dual antioxidant and antimelanogenic activities. For example:

- Compound 8 reduces melanin synthesis in B16F10 cells by 40% at 10 µM and scavenges free radicals (EC50 = 5.2 µM) .

- The target compound’s 4-hydroxy group may enhance antioxidant capacity, though this remains untested.

Structural Characterization

The Z-configuration of the benzylidene group is confirmed via <sup>1</sup>H NMR (δ 7.92–7.95 ppm for =CH proton) . Key spectroscopic data for analogues:

Biological Activity

(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is a thiazole-based compound that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dichlorophenyl group and a hydroxybenzylidene moiety. The presence of these functional groups is significant for its biological activity. The molecular structure can be summarized as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 353.24 g/mol

1. Anticancer Activity

Thiazole derivatives are known for their anticancer properties. Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2.

- IC Values : In vitro assays revealed IC values ranging from 1.61 to 2.5 µg/mL against different cancer cell lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

| Cancer Cell Line | IC (µg/mL) |

|---|---|

| MCF7 (Breast Cancer) | 1.98 |

| HT29 (Colon Cancer) | 1.61 |

| SK-OV-3 (Ovarian Cancer) | 1.75 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against fungal pathogens.

- In Vitro Studies : Compound activity was tested against Candida albicans and Candida parapsilosis. The minimal inhibitory concentration (MIC) for C. parapsilosis was determined to be 1.23 µg/mL, demonstrating efficacy comparable to ketoconazole .

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 2.0 |

| Candida parapsilosis | 1.23 |

3. Antioxidant Activity

Antioxidant assays have indicated that the compound possesses significant free radical scavenging ability.

- DPPH Assay Results : The compound showed a notable reduction in DPPH radical concentration, with an IC value of 25 µg/mL, underscoring its potential as a natural antioxidant agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features:

- Dichlorophenyl Group : The presence of chlorine atoms enhances lipophilicity and may facilitate interaction with biological targets.

- Hydroxybenzylidene Moiety : This group is crucial for the compound's ability to form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Case Studies

Several studies have reported on the synthesis and biological evaluation of thiazole derivatives similar to this compound:

- A study on thiazole-based compounds demonstrated that modifications at the phenyl ring significantly affected their anticancer potency, suggesting that further structural optimization could enhance therapeutic efficacy .

- Another investigation highlighted the role of electron-donating groups in improving the cytotoxic activity of thiazole derivatives against various cancer cell lines .

Q & A

Q. Key Data :

- Yield: 53–85% (depending on reaction optimization) .

- Reaction Time: 2–7 hours for condensation; 1–7 days for amination .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–150 minutes vs. days) and enhances yield by 15–20% compared to conventional heating .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance crystallization .

- Catalysts : Use of NaOAc in Knoevenagel condensation ensures Z-configuration retention by stabilizing the transition state .

Data Contradiction Note : While BenchChem reports "competitive pricing" for industrial-scale synthesis, academic protocols prioritize purity over scalability. Avoid industrial catalysts (e.g., flow reactors) unless explicitly validated for small-scale research .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Look for a singlet at δ ~7.70 ppm (methine proton of the benzylidene group) and a broad peak at δ ~10.55 ppm (NH of the dichlorophenylamino group) .

- IR : Strong absorption at ~1694 cm⁻¹ (C=O stretch of thiazolone) and ~3250 cm⁻¹ (O-H stretch of 4-hydroxybenzylidene) .

- Mass Spectrometry : Molecular ion peak at m/z 393.51 (C₁₇H₁₁Cl₂N₃O₂S) with fragmentation patterns confirming the thiazole core .

Advanced: How can tautomeric forms (amine/imine) be resolved in spectral analysis?

Methodological Answer:

- Dynamic NMR : Monitor temperature-dependent shifts (e.g., coalescence at 50°C) to distinguish amine (δ ~11.70 ppm) and imine (δ ~10.55 ppm) tautomers .

- X-ray Crystallography : Resolves Z-configuration unambiguously; the 4-hydroxybenzylidene group shows a dihedral angle of ~15° with the thiazole plane .

Data Limitation : Tautomer ratios (e.g., 50:50 in ) may vary with solvent polarity. Use DMSO-d₆ for NMR to stabilize the amine form .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Anticancer Potential : MTT assay on HeLa or MCF-7 cells, with IC₅₀ values <50 µM indicating promising activity .

- Enzyme Inhibition : Tyrosinase inhibition assay (IC₅₀ ~10 µM reported for analogues) using L-DOPA as substrate .

Advanced: How can structure-activity relationships (SAR) be studied for this compound?

Methodological Answer:

Substituent Variation : Synthesize analogues with:

- Halogen replacements (e.g., F instead of Cl on the phenyl group).

- Alkoxy modifications (e.g., methoxy vs. ethoxy on benzylidene).

Biological Assays : Compare IC₅₀/MIC values across derivatives to identify critical functional groups.

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding to tyrosinase or β-tubulin .

Key Finding : The 4-hydroxybenzylidene group enhances π-π stacking with enzyme active sites, while dichlorophenyl improves lipophilicity .

Basic: How should researchers address contradictory biological data across studies?

Methodological Answer:

- Validate Assay Conditions : Ensure consistent cell lines (e.g., ATCC-certified), passage numbers, and solvent controls (DMSO ≤0.1%).

- Control Compounds : Use reference drugs (e.g., kojic acid for tyrosinase inhibition) to calibrate inter-lab variability .

- Replicate Experiments : Perform triplicate runs with statistical analysis (p<0.05 via ANOVA) to confirm reproducibility .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins like tubulin or kinases .

- ROS Detection : Flow cytometry with DCFH-DA dye to measure oxidative stress in treated cells .

- Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) in cancer cells .

Data Gap : No peer-reviewed studies confirm the exact target for this compound. Prioritize phenotypic assays (e.g., cell cycle arrest) before target identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.